molecular formula C11H14ClNO2 B8758398 2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde CAS No. 650629-11-1

2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde

Cat. No. B8758398
M. Wt: 227.69 g/mol
InChI Key: ILJLLQWHRGTMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552220B2

Procedure details

A suspension of 2-chloro-4-hydroxybenzaldehyde (234 mg, 1.49 mmol), (2-chloroethyl)dimethylamine hydrochloride (536 mg, 3.72 mmol), potassium carbonate (514 mg, 3.72 mmol), and tetrabutylammonium iodide (55 mg, 0.15 mmol) in 4.0 mL of acetonitrile was stirred at 115° C. overnight in a sealed tube. After the reaction mixture was diluted with water, the solution was extracted with ethyl acetate. The extract was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 94/6) to obtain the title compound as a brown oil (137 mg, 40%).
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Cl.Cl[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16].C(=O)([O-])[O-].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C.O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
234 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)O
Name
Quantity
536 mg
Type
reactant
Smiles
Cl.ClCCN(C)C
Name
Quantity
514 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
55 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
was stirred at 115° C. overnight in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 94/6)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=C1)OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.